2-(2-Methylpiperidin-4-yl)ethanol hydrochloride
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Overview
Description
2-(2-Methylpiperidin-4-yl)ethanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-4-yl)ethanol hydrochloride typically involves the reaction of 2-methylpiperidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Raw Material Preparation: Purification of 2-methylpiperidine and ethylene oxide.
Reaction: Controlled addition of ethylene oxide to 2-methylpiperidine in the presence of a catalyst.
Purification: Crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-4-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2-Methylpiperidin-4-yl)ethanol hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-4-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpiperidin-4-yl)methanol hydrochloride
- 2-(2-Methylpiperidin-4-yl)amine hydrochloride
- 2-(2-Methylpiperidin-4-yl)acetic acid hydrochloride
Uniqueness
2-(2-Methylpiperidin-4-yl)ethanol hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its hydroxyl group provides a site for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-(2-methylpiperidin-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7-6-8(3-5-10)2-4-9-7;/h7-10H,2-6H2,1H3;1H |
InChI Key |
LAQRYMLYWGKHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)CCO.Cl |
Origin of Product |
United States |
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